5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronic acid derivative that contains a boronic ester group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting isoquinoline with boronic acid derivatives under mild conditions. The reaction typically involves the use of a catalyst such as palladium or nickel.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones and reduction to form dihydroisoquinolines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., water/ethanol).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from cross-coupling reactions.
Quinones: Formed through oxidation reactions.
Dihydroisoquinolines: Resulting from reduction reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to target arenes .
Mode of Action
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the arene ring, which can significantly alter the chemical properties of the target molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. This compound is known to participate in borylation reactions, where it acts as a boron source. It interacts with palladium catalysts to form carbon-boron bonds, which are essential in the synthesis of various organic molecules . Additionally, it can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts, leading to the formation of organoboron compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boron moiety allows it to form stable complexes with enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into various biochemical processes. The compound’s role in borylation and hydroboration reactions highlights its importance in the synthesis of complex organic molecules . Additionally, its impact on metabolic flux and metabolite levels within cells underscores its significance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to cellular proteins and transporters ensures its effective distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it invaluable in organic synthesis.
Biology: It is employed in the development of bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Medicine: The compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lack the dioxaborolan-2-yl group.
Isoquinoline Derivatives: Similar core structure but different substituents.
Boronic Esters: Similar functional group but different aromatic rings.
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its combination of the isoquinoline core and the boronic ester group, which provides versatility in chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHLWGQZOHXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338914-81-0 | |
Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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